3-(Methylamino)thietane-3-carbonitrile
Description
Properties
Molecular Formula |
C5H8N2S |
|---|---|
Molecular Weight |
128.20 g/mol |
IUPAC Name |
3-(methylamino)thietane-3-carbonitrile |
InChI |
InChI=1S/C5H8N2S/c1-7-5(2-6)3-8-4-5/h7H,3-4H2,1H3 |
InChI Key |
OWFFARXIYGSROS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CSC1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)thietane-3-carbonitrile typically involves the reaction of thietane derivatives with methylamine and cyanogen bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Thietane derivative, methylamine, cyanogen bromide.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around 0-25°C.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The strained thietane ring undergoes nucleophilic attack, particularly under basic or acidic conditions.
Mechanistic studies suggest that nucleophilic attack occurs preferentially at the less hindered carbon adjacent to sulfur, with subsequent ring expansion or functionalization .
Nitrile Group Reactivity
The nitrile group participates in classical cyano-based reactions:
Methylamino Group Reactivity
The methylamino group undergoes alkylation and acylation:
Stability Under Acidic and Basic Conditions
The compound exhibits selective stability:
Catalytic Transformations
The sulfur atom in the thietane ring participates in Lewis acid-catalyzed reactions:
Elimination and Rearrangement Pathways
Under thermal stress (>150°C), the compound undergoes elimination to form unsaturated nitriles:
| Conditions | Products | Byproducts |
|---|---|---|
| Toluene, 180°C | Thiete-3-carbonitrile | Trace decomposition products |
Key Mechanistic Insights
-
Ring Strain : The thietane’s 90° bond angles drive reactivity, favoring ring-opening or expansion .
-
Electronic Effects : The electron-withdrawing nitrile group enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks .
-
Steric Effects : The methylamino group imposes steric constraints, influencing regioselectivity in substitution reactions .
Scientific Research Applications
Chemical Synthesis
Versatile Building Block
3-(Methylamino)thietane-3-carbonitrile serves as a valuable building block in organic synthesis. Its structure allows for the formation of complex organic molecules, making it significant in the development of pharmaceuticals and specialty chemicals. For instance, it can be used to synthesize various biologically active compounds through nucleophilic substitution reactions, where the methylamino group enhances its reactivity.
Biological Research
Enzyme Mechanisms and Protein-Ligand Interactions
In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. Its ability to act as both a nucleophile and electrophile allows researchers to investigate how it interacts with biological targets. This characteristic is particularly useful in drug discovery processes where understanding the binding affinity and interaction dynamics is crucial.
Potential Therapeutic Applications
Research indicates that thietane derivatives, including this compound, may possess therapeutic properties. They have been explored for their potential as inhibitors in enzymatic pathways relevant to cancer treatment, showcasing anti-cancer activity through the modulation of specific kinases. Moreover, some studies suggest antimicrobial and anti-inflammatory effects, further emphasizing their potential in medicinal chemistry.
Industrial Applications
Specialty Chemicals Production
In industrial contexts, this compound is employed in the production of specialty chemicals. Its unique properties facilitate the creation of materials with specific functionalities, which are essential in various applications ranging from coatings to adhesives. The compound's ability to undergo diverse chemical transformations makes it a key component in developing innovative materials.
Analytical Techniques
Characterization and Purity Assessment
To ensure the quality and efficacy of this compound in research and industrial applications, several analytical techniques are employed for characterization. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.
- Mass Spectrometry (MS): Used for molecular weight determination.
- High-Performance Liquid Chromatography (HPLC): Assesses purity levels and monitors synthesis reactions.
Case Studies
-
Synthesis of Thietan-3-ol Derivatives
A notable study demonstrated the synthesis of thietan-3-ol derivatives using this compound as an intermediate. The resulting compounds exhibited promising biological activities, including potential anti-cancer properties due to their ability to inhibit specific enzymatic pathways involved in tumor growth . -
Development of Novel Drug Candidates
Research involving this compound has led to the identification of novel drug candidates targeting various diseases. For example, derivatives of this compound have shown efficacy against certain types of cancer cells in vitro, highlighting its potential as a lead compound for further development.
Mechanism of Action
The mechanism of action of 3-(Methylamino)thietane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the thietane ring, nitrile group, and methylamino group. These functional groups enable the compound to participate in various chemical transformations, leading to the formation of diverse products.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Differences
The thietane ring (4-membered) distinguishes 3-(Methylamino)thietane-3-carbonitrile from larger heterocycles like thiophene (5-membered) or thiolane (5-membered sulfur-containing ring). Smaller rings exhibit higher ring strain, which can enhance reactivity but reduce thermodynamic stability compared to their 5- or 6-membered counterparts.
Table 1: Core Structural Features of Selected Compounds
Key Research Findings and Data
Table 2: Comparative Reactivity and Stability
*Estimated values based on ring size and substituent effects.
Biological Activity
3-(Methylamino)thietane-3-carbonitrile is a chemical compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula: CHNS
- Molecular Weight: 128.20 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CNC1(CSC1)C#N
The compound features a thietane ring, which contributes to its unique reactivity due to the presence of sulfur and a nitrile group. The methylamino group enhances its nucleophilic properties, making it suitable for various chemical reactions and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It can act as both a nucleophile and an electrophile, depending on the reaction conditions. This duality allows it to participate in diverse biochemical pathways, influencing cellular processes such as enzyme activity and protein-ligand interactions.
Enzyme Inhibition and Protein Interaction
Research indicates that this compound may serve as an inhibitor for certain enzymes, potentially impacting metabolic pathways. Its structural features allow it to bind effectively to active sites of enzymes, thus altering their function.
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. The presence of the thietane ring may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains.
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial effects of various thietane derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth in E. coli and S. aureus, indicating potential applications in developing new antibiotics. -
Enzyme Activity Modulation:
Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The compound was shown to inhibit enzyme activity, suggesting its potential as a therapeutic agent in metabolic disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(Amino)thietane-3-carbonitrile | Lacks methyl group | Moderate enzyme inhibition |
| 3-(Ethylamino)thietane-3-carbonitrile | Contains ethyl group | Enhanced antimicrobial effect |
| 3-(Dimethylamino)thietane-3-carbonitrile | Two methyl groups | Stronger enzyme inhibition |
The unique combination of functional groups in this compound distinguishes it from other thietane derivatives, enhancing its reactivity and biological potential.
Q & A
Basic Research Questions
Q. What synthetic routes are available for 3-(methylamino)thietane-3-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, thietane ring formation may involve reacting β-chloroacrylonitrile derivatives with methylamine under controlled pH (8–10) to avoid side reactions like hydrolysis . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (40–60°C) is critical to maximize yield. Characterization via should confirm the absence of unreacted intermediates (e.g., residual acrylonitrile peaks at δ 5.8–6.2 ppm).
Q. How can the stability of this compound be assessed under varying storage conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The compound’s nitrile group may hydrolyze to carboxylic acids under acidic or humid conditions, requiring inert storage (argon atmosphere, desiccants). UV-Vis spectroscopy can track absorbance shifts at 220–250 nm to detect degradation products .
Q. What spectroscopic techniques are most reliable for characterizing the stereochemistry of this compound?
- Methodological Answer : is critical for confirming the thietane ring’s stereochemistry, with distinct shifts for axial vs. equatorial methylamino groups (δ 35–45 ppm for sp³ carbons). X-ray crystallography provides definitive structural validation, though crystal growth may require slow evaporation from non-polar solvents like hexane .
Advanced Research Questions
Q. How do electronic effects of the methylamino group influence the reactivity of this compound in ring-opening reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model charge distribution, showing increased nucleophilicity at the sulfur atom due to the electron-donating methylamino group. Experimental validation via reactions with electrophiles (e.g., methyl iodide) under kinetic vs. thermodynamic control can confirm computational predictions .
Q. What strategies resolve contradictions in reported toxicity profiles of thietane-carbonitrile derivatives?
- Methodological Answer : Discrepancies may arise from impurities (e.g., residual thiocyanate). Use LC-MS/MS to quantify trace contaminants and correlate with in vitro cytotoxicity (e.g., HepG2 cell viability assays). Comparative studies with analogs (e.g., 3-aminothietane-3-carbonitrile) can isolate structural contributors to toxicity .
Q. How can this compound be functionalized for use in polymer science or drug delivery systems?
- Methodological Answer : Radical polymerization initiators (e.g., AIBN) can graft the compound onto thiophene-based monomers, as seen in analogous cyanothiophene copolymers . For drug delivery, conjugate the nitrile group with prodrug moieties (e.g., ester-linked anticancer agents) and evaluate release kinetics via Franz diffusion cells .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility data for this compound in polar aprotic solvents?
- Methodological Answer : Variations may stem from polymorphic forms or hydration states. Perform dynamic light scattering (DLS) to detect aggregates in DMSO or DMF. Solubility should be re-evaluated using saturation shake-flask methods with controlled temperature (25°C ± 0.1) and equilibration time (>24 hrs) .
Q. What experimental designs mitigate side reactions during the synthesis of this compound derivatives?
- Methodological Answer : Use protecting groups (e.g., Boc for amines) to prevent unwanted nucleophilic attacks. Monitor reactions in real-time via inline IR spectroscopy to detect intermediates (e.g., imine formation at 1650 cm⁻¹). Quench side products with scavenger resins (e.g., polymer-bound cyanoborohydride) .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
